(E)-2,2,5,5-Tetramethylhex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,2,5,5-Tetramethylhex-3-ene is an organic compound characterized by its unique structure, which includes a double bond and four methyl groups attached to the hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,2,5,5-Tetramethylhex-3-ene typically involves the use of alkenes and alkylation reactions. One common method is the alkylation of 2,2,5,5-tetramethylhexane using a strong base and an appropriate alkyl halide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Non-polar solvents like hexane or toluene.
Catalyst: Strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (E)-2,2,5,5-Tetramethylhex-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond to form saturated hydrocarbons.
Substitution: Halogenation reactions using halogens like chlorine or bromine can substitute hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Chlorine gas in the presence of UV light or bromine in an inert solvent.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated hydrocarbons.
Scientific Research Applications
(E)-2,2,5,5-Tetramethylhex-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2,2,5,5-Tetramethylhex-3-ene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their catalytic activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
(Z)-2,2,5,5-Tetramethylhex-3-ene: The cis isomer of the compound with different spatial arrangement of the methyl groups.
2,2,5,5-Tetramethylhexane: The saturated analog without the double bond.
2,2,5,5-Tetramethylhex-2-ene: A positional isomer with the double bond at a different location.
Uniqueness: (E)-2,2,5,5-Tetramethylhex-3-ene is unique due to its specific geometric configuration (E) and the presence of four methyl groups, which confer distinct chemical and physical properties compared to its isomers and analogs.
Properties
CAS No. |
22808-06-6 |
---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
(E)-2,2,5,5-tetramethylhex-3-ene |
InChI |
InChI=1S/C10H20/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ |
InChI Key |
UYWLQEPMPVDASH-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/C(C)(C)C |
Canonical SMILES |
CC(C)(C)C=CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.